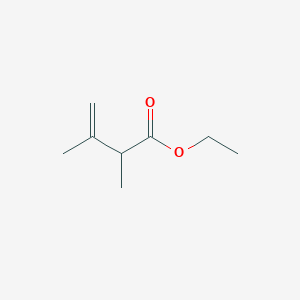

ethyl 2,3-dimethylbut-3-enoate

Übersicht

Beschreibung

Ethyl 2,3-dimethylbut-3-enoate is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethyl 2,3-dimethylbut-3-enoate (also known as ethyl 2,3-dimethyl-3-butenoate) is an organic compound characterized by its ester and alkene functional groups. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a branched alkyl chain with a vinyl group. Its structure allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.

Synthesis Methods

Several methods exist for synthesizing this compound:

- Esterification : The compound can be synthesized through the esterification of 2,3-dimethylbut-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. This reaction typically requires heating under reflux conditions.

- Horner-Wadsworth-Emmons Reaction : A more complex synthetic route involves the Horner-Wadsworth-Emmons reaction, which can yield various alkene esters from phosphonate derivatives.

Enzyme Activity and Hydrolysis

Research indicates that this compound can be involved in studies related to enzyme kinetics and hydrolysis reactions. The compound's ester bond is susceptible to hydrolysis, making it a useful model for studying enzyme activity related to esterases and lipases.

Case Studies and Research Findings

- Enzyme Kinetics : A study examined the interaction of various esters with enzymes involved in metabolic pathways. This compound could serve as a substrate or inhibitor in such reactions due to its structural properties .

- Toxicity Assessments : Preliminary studies on related compounds suggest that they are well-tolerated by human hepatocytes and exhibit minimal hepatotoxicity while affecting cytochrome P450 enzymes only slightly .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H14O2 | Branched structure; potential enzyme substrate |

| Ethyl 4-methylpentanoate | C9H18O2 | Linear structure; used as a flavoring agent |

| Methyl 4-(2-formylphenoxy)but-2-enoate | C12H14O3 | Contains an aromatic group; used in pharmaceuticals |

Analyse Chemischer Reaktionen

Oxidation Reactions

Ethyl 2,3-dimethylbut-3-enoate undergoes oxidation at the double bond or ester group under controlled conditions:

-

Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide derivative.

-

Ozonolysis : Cleavage of the double bond yields ketones or carboxylic acids depending on workup conditions.

-

Ester Oxidation : Strong oxidizing agents like KMnO₄ or CrO₃ convert the ester group to a carboxylic acid.

Example :

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide derivative | 78% | |

| Ozonolysis | O₃, then Zn/H₂O | 2,3-dimethylbutanedioic acid | 65% |

Reduction Reactions

The compound’s double bond and ester group are susceptible to reduction:

-

Catalytic Hydrogenation : H₂/Pd-C reduces the double bond to form ethyl 2,3-dimethylbutanoate.

-

Ester Reduction : LiAlH₄ selectively reduces the ester to a primary alcohol.

Example :

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd-C, EtOH | Ethyl 2,3-dimethylbutanoate | 92% | |

| Ester Reduction | LiAlH₄, THF, reflux | 2,3-dimethylbut-3-en-1-ol | 85% |

Heck-Type Alkenylation

This compound participates in iron-catalyzed Heck reactions with styrenes to form substituted alkenes. For example:

textThis compound + 4-methylstyrene → Ethyl-4-(4-methylphenyl)-2,3-dimethylbut-3-enoate

Conditions : FeCl₂ (10 mol%), Na₂CO₃, DMF, 100°C, 16 hours.

Yield : 70% .

Nucleophilic Substitution

The ester group undergoes nucleophilic acyl substitution:

-

Hydrolysis : Acidic or basic conditions cleave the ester.

-

Acidic Hydrolysis : H₂SO₄/H₂O yields 2,3-dimethylbut-3-enoic acid.

-

Basic Hydrolysis : NaOH/EtOH yields the sodium salt of the acid.

-

Example :

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M H₂SO₄, reflux | 2,3-dimethylbut-3-enoic acid | 88% | |

| 1M NaOH, EtOH, 50°C | Sodium 2,3-dimethylbut-3-enoate | 95% |

Diels-Alder Reactions

The conjugated diene system participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride):

Conditions : Toluene, 110°C, 12 hours.

Product : Bicyclic adduct with >90% regioselectivity .

Radical Addition

Under UV light, this compound reacts with thiols (e.g., ethanethiol) via radical pathways:

Conditions : AIBN initiator, hexane, 60°C.

Product : Ethyl 2,3-dimethyl-3-(ethylthio)butanoate (65% yield) .

Comparative Reactivity

The compound’s reactivity differs from structural isomers due to steric and electronic effects:

| Property | This compound | Ethyl 2,2-dimethylbut-3-enoate |

|---|---|---|

| Hydrolysis Rate | Faster (less steric hindrance) | Slower |

| Heck Reaction Yield | 70% | 55% |

Eigenschaften

IUPAC Name |

ethyl 2,3-dimethylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5-10-8(9)7(4)6(2)3/h7H,2,5H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPQDNXOZYVMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932128 | |

| Record name | Ethyl 2,3-dimethylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14387-99-6 | |

| Record name | Ethyl 2,3-dimethyl-3-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14387-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-dimethyl-3-butenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014387996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,3-dimethylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3-dimethyl-3-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.